3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
Description
3-(4-Bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound featuring a unique imidazo[1,2-a]azepine core
Properties
Molecular Formula |
C21H24BrN2O2+ |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol |
InChI |
InChI=1S/C21H24BrN2O2/c1-26-19-12-10-18(11-13-19)23-15-21(25,16-6-8-17(22)9-7-16)24-14-4-2-3-5-20(23)24/h6-13,25H,2-5,14-15H2,1H3/q+1 |
InChI Key |
PAXVIUPJWNHSMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[1,2-a]azepine Core: This step often involves the cyclization of a suitable precursor, such as a diamine and a diketone, under acidic or basic conditions.
Introduction of the Bromophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the bromophenyl and methoxyphenyl moieties are attached to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Dehalogenated compounds, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemical Research: Used in studies to understand the interaction of complex organic molecules with biological systems.
Industry
Polymer Science: Can be used as a monomer or a building block in the synthesis of advanced polymers with specific properties.
Mechanism of Action
The mechanism by which 3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl and methoxyphenyl groups can enhance binding affinity to specific targets, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in liquid crystal applications.
1-(4’-Bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on: Known for its anticancer properties.
Uniqueness
3-(4-Bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is unique due to its imidazo[1,2-a]azepine core, which is less common compared to other heterocyclic structures. This core provides a distinct three-dimensional shape, potentially leading to unique biological activities and material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
